Magainin 2

Beschreibung

Eigenschaften

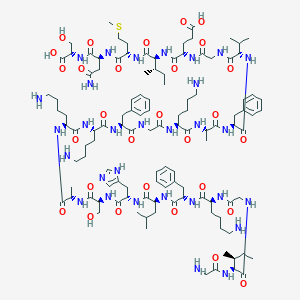

IUPAC Name |

(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C114H180N30O29S/c1-12-65(7)94(142-88(148)55-119)112(170)124-59-90(150)129-74(38-24-28-45-116)100(158)137-81(51-70-33-19-15-20-34-70)106(164)135-79(49-63(3)4)105(163)138-83(53-72-56-121-62-125-72)107(165)140-85(60-145)110(168)127-67(9)96(154)131-75(39-25-29-46-117)101(159)132-76(40-26-30-47-118)102(160)136-80(50-69-31-17-14-18-32-69)98(156)122-57-89(149)128-73(37-23-27-44-115)99(157)126-68(10)97(155)134-82(52-71-35-21-16-22-36-71)109(167)143-93(64(5)6)111(169)123-58-91(151)130-77(41-42-92(152)153)104(162)144-95(66(8)13-2)113(171)133-78(43-48-174-11)103(161)139-84(54-87(120)147)108(166)141-86(61-146)114(172)173/h14-22,31-36,56,62-68,73-86,93-95,145-146H,12-13,23-30,37-55,57-61,115-119H2,1-11H3,(H2,120,147)(H,121,125)(H,122,156)(H,123,169)(H,124,170)(H,126,157)(H,127,168)(H,128,149)(H,129,150)(H,130,151)(H,131,154)(H,132,159)(H,133,171)(H,134,155)(H,135,164)(H,136,160)(H,137,158)(H,138,163)(H,139,161)(H,140,165)(H,141,166)(H,142,148)(H,143,167)(H,144,162)(H,152,153)(H,172,173)/t65-,66-,67-,68-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,93-,94-,95-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIUUAHJVPPFEV-ABXDCCGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C114H180N30O29S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50148547 |

Source

|

| Record name | Magainin 2 peptide, Xenopus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2466.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108433-95-0 |

Source

|

| Record name | Magainin 2 peptide, Xenopus | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108433950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magainin 2 peptide, Xenopus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Shield of the African Clawed Frog: A Technical Guide to Magainin 2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, origin, and biochemical characteristics of Magainin 2, a potent antimicrobial peptide isolated from the skin of the African clawed frog, Xenopus laevis. This document provides a comprehensive overview of the seminal research, including detailed experimental protocols, quantitative data, and visual representations of the key biological pathways.

Discovery and Origin

The discovery of magainins is a classic example of serendipity in science. In the mid-1980s, Dr. Michael Zasloff at the National Institutes of Health observed that African clawed frogs (Xenopus laevis) used in his research recovered from surgical incisions without any signs of infection, despite being returned to tanks containing microbially-rich water.[1][2][3] This remarkable resistance to infection suggested the presence of a powerful, endogenous antimicrobial system. Zasloff hypothesized that the frog's skin secretions contained a "sterilizing" activity.[3][4][5] This led to the isolation and characterization of a family of peptides he named "magainins," from the Hebrew word "magain" meaning shield.[3]

This compound is a 23-amino acid, water-soluble, cationic peptide that exhibits broad-spectrum antimicrobial activity against a wide range of bacteria, fungi, and protozoa.[5][6][7][8][9][10] It is part of the innate immune system of Xenopus laevis, providing a first line of defense against pathogens.[11]

Biosynthesis of this compound

This compound is synthesized as part of a larger precursor protein, known as prepro-magainin.[4][5][6][9] This precursor undergoes post-translational processing to yield the mature, active peptide. The gene encoding the magainin precursor has been identified and sequenced.[12] The precursor protein contains a signal peptide, which directs it to the secretory pathway, followed by an acidic pro-region and multiple copies of the magainin peptide sequence, flanked by processing sites.

The mature this compound peptide is stored in high concentrations in the granular glands of the frog's skin and is secreted onto the skin surface in response to stress or injury.[13]

Experimental Protocols

The following sections detail the key experimental methodologies used in the discovery and characterization of this compound.

Isolation and Purification of this compound from Xenopus laevis Skin

The initial isolation of this compound involved a multi-step purification process from the skin secretions of Xenopus laevis.

Protocol:

-

Stimulation of Peptide Secretion: Anesthetize the frog (e.g., by immersion in 0.1% tricaine). Peptide secretion can be stimulated by mild electrical stimulation or by topical application of a secretagogue like norepinephrine.

-

Collection of Secretions: The secreted granular contents are collected by rinsing the dorsal skin surface with a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.5).

-

Initial Extraction: The collected secretions are acidified (e.g., with trifluoroacetic acid to a final concentration of 0.1%) to precipitate proteins and inactivate proteases. The mixture is then centrifuged to pellet the precipitate.

-

Solid-Phase Extraction: The supernatant containing the peptides is passed through a C18 solid-phase extraction cartridge. The cartridge is washed with a low concentration of organic solvent (e.g., 5% acetonitrile in 0.1% TFA) to remove salts and hydrophilic contaminants. The peptides are then eluted with a higher concentration of organic solvent (e.g., 60% acetonitrile in 0.1% TFA).

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The eluted peptide fraction is subjected to RP-HPLC for further purification.[1][14] A C18 column is typically used with a gradient of increasing acetonitrile concentration in the presence of an ion-pairing agent like TFA.[14] Fractions are collected and assayed for antimicrobial activity.

-

Purity Assessment: The purity of the final this compound fraction is assessed by analytical RP-HPLC and mass spectrometry.[14]

Characterization of this compound

Amino Acid Sequencing: The primary structure of the purified peptide was initially determined by Edman degradation.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) are used to confirm the molecular weight of the purified peptide.[3][14]

Antimicrobial Activity Assays

The antimicrobial efficacy of this compound is quantified by determining its Minimal Inhibitory Concentration (MIC).

Protocol for MIC Determination (Broth Microdilution): [8][15][16]

-

Preparation of Microbial Inoculum: A standardized suspension of the target microorganism is prepared in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).

-

Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Amino Acid Sequence | GIGKFLHSAKKFGKAFVGEIMNS | [6][17] |

| Molecular Weight | 2465.9 Da | [6] |

| Number of Residues | 23 | [4][5][6][7][9] |

| Net Charge (at pH 7) | +3 | [7] |

Table 2: Minimal Inhibitory Concentration (MIC) of this compound Against Various Microorganisms

| Microorganism | Strain | MIC (µg/mL) | MIC (µM) | Reference(s) |

| Escherichia coli | D31 | < 100 | < 40.6 | [5] |

| Escherichia coli | K-12 (NBRC 3301) | 61.6 | 25 | [16] |

| Staphylococcus aureus | ATCC 25923 | 80 - 160 | 32.4 - 64.9 | [8] |

| Pseudomonas aeruginosa | ATCC 27853 | 80 - 160 | 32.4 - 64.9 | [8] |

| Acinetobacter baumannii | KCTC 2508 | 9.9 | 4 | [15][18] |

| Acinetobacter baumannii | Drug-resistant 907233 | 4.9 | 2 | [15][18] |

| Candida albicans | 100 | 40.6 | [9] | |

| Cryptococcus neoformans | 100 | 40.6 | [9] |

Visualizations

The following diagrams illustrate key processes related to this compound.

Caption: Workflow of the discovery, isolation, and characterization of this compound.

Caption: Biosynthesis and secretion pathway of this compound in Xenopus laevis.

References

- 1. repositorium.uminho.pt [repositorium.uminho.pt]

- 2. The antimicrobial peptide Magainin-2 interacts with BamA impairing folding of E. coli membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. complex-matter.unistra.fr [complex-matter.unistra.fr]

- 4. Magainins, a class of antimicrobial peptides from Xenopus skin: isolation, characterization of two active forms, and partial cDNA sequence of a precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The antimicrobial peptide Magainin-2 interacts with BamA impairing folding of E. coli membrane proteins [frontiersin.org]

- 8. In vitro activity of the antimicrobial peptides h-Lf1-11, MSI-78, LL-37, fengycin 2B, and magainin-2 against clinically important bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Magainins, a class of antimicrobial peptides from Xenopus skin: isolation, characterization of two active forms, and partial cDNA sequence of a precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. content.stockpr.com [content.stockpr.com]

- 12. uniprot.org [uniprot.org]

- 13. uniprot.org [uniprot.org]

- 14. Development of Antimicrobial Stapled Peptides Based on this compound Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Single-Cell Analysis of the Antimicrobial and Bactericidal Activities of the Antimicrobial Peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. proteopedia.org [proteopedia.org]

- 18. researchgate.net [researchgate.net]

Magainin 2: A Technical Guide to its Primary Amino Acid Sequence and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magainin 2 is a 23-amino acid antimicrobial peptide (AMP) originally isolated from the skin of the African clawed frog, Xenopus laevis.[1][2] It exhibits broad-spectrum activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and protozoa.[1] Its mechanism of action primarily involves the disruption of the cell membrane's integrity, making it a subject of significant interest in the development of novel antimicrobial agents. This technical guide provides a detailed overview of the primary amino acid sequence and the structural characteristics of this compound, supported by experimental data and methodologies.

Primary Amino Acid Sequence

The primary structure of this compound is a linear sequence of 23 amino acids. This sequence is fundamental to its antimicrobial properties, dictating its overall charge, hydrophobicity, and potential for secondary structure formation.

Table 1: Primary Amino Acid Sequence of this compound [3][4][5]

| Representation | Sequence |

| Three-Letter Code | H-Gly-Ile-Gly-Lys-Phe-Leu-His-Ser-Ala-Lys-Lys-Phe-Gly-Lys-Ala-Phe-Val-Gly-Glu-Ile-Met-Asn-Ser-OH |

| One-Letter Code | GIGKFLHSAKKFGKAFVGEIMNS |

| Molecular Formula | C114H180N30O29S |

| Molecular Weight | 2466.9 g/mol |

Secondary and Tertiary Structure

In an aqueous environment, this compound lacks a well-defined secondary structure.[6] However, upon interaction with biological membranes or membrane-mimicking environments such as trifluoroethanol (TFE) solutions or dodecylphosphocholine (DPC) micelles, it adopts a distinct amphipathic α-helical conformation.[7][8][9] This structure is crucial for its membrane-disrupting activity.

The α-helix positions the cationic (positively charged) and hydrophobic (non-polar) amino acid residues on opposite faces of the helix.[10] This facial amphiphilicity is a key characteristic of many AMPs and is believed to be critical for their interaction with and disruption of microbial cell membranes.[10] The hydrophobic face interacts with the lipid core of the membrane, while the cationic face interacts with the negatively charged components of bacterial membranes, such as phosphatidylglycerol.[11]

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has shown that in oriented bilayer samples, the α-helix of this compound is oriented parallel to the membrane surface.[7] The structure has been determined by NMR in DPC micelles, revealing a curved helix with a bend around residues Phe12 and Gly13.[9]

Table 2: Structural Characteristics of this compound

| Parameter | Description | References |

| Secondary Structure | Primarily α-helical in membrane environments. | [7][8][9] |

| Tertiary Structure | A single, curved α-helix. | [9] |

| Key Feature | Amphipathic nature with distinct hydrophobic and cationic faces. | [10] |

| Membrane Orientation | Lies parallel to the membrane surface. | [7] |

Mechanism of Action: Membrane Permeabilization

The antimicrobial activity of this compound is primarily attributed to its ability to permeabilize cell membranes. The initial interaction is driven by electrostatic attraction between the positively charged peptide and the negatively charged components of bacterial membranes.[12] Following this initial binding, the peptide inserts into the lipid bilayer, leading to membrane disruption.

Several models have been proposed to describe the membrane-disrupting mechanism of this compound, with the "toroidal pore" or "wormhole" model being the most widely accepted.[11][12] In this model, the this compound helices, along with the head groups of the lipid molecules, bend to form a continuous pore through the membrane. This pore formation leads to the leakage of ions and essential metabolites, ultimately causing cell death.[11] An alternative "carpet-like" mechanism has also been suggested, where the peptides accumulate on the membrane surface, disrupting the lipid packing without forming discrete pores.[11]

Experimental Protocols

The structural and functional characterization of this compound has been accomplished through various biophysical techniques. Below are detailed methodologies for key experiments.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique to determine the secondary structure of peptides in different environments.

Objective: To determine the secondary structure of this compound in the presence of bacterial cells or membrane mimetics.[13][14]

Materials:

-

Lyophilized this compound peptide

-

Ultrapure water

-

Buffer solution (e.g., 20 mM Tris-HCl, pH 7.4)[12]

-

Membrane mimetic (e.g., Sodium Dodecyl Sulfate (SDS) micelles) or bacterial cell culture (E. coli)[13][15]

-

CD Spectropolarimeter

Protocol:

-

Peptide Preparation: Dissolve lyophilized this compound in ultrapure water to create a stock solution. Determine the precise concentration by measuring absorbance at 205 nm.[13]

-

Sample Preparation:

-

With Membrane Mimetics: Prepare a solution of this compound at a final concentration of 5-100 µM in the buffer containing the membrane mimetic (e.g., 1% SDS).[13][15]

-

With Bacterial Cells: Grow E. coli to an optimal cell density (OD600 of 0.08-0.1). Resuspend the cells in the buffer and add this compound to the desired final concentration.[13]

-

-

CD Spectra Acquisition:

-

Data Analysis: The resulting spectra are analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. A characteristic α-helical spectrum shows negative bands around 208 nm and 222 nm and a positive band around 192 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination

Two-dimensional NMR spectroscopy is employed to determine the high-resolution three-dimensional structure of this compound in membrane-mimicking environments.[8][9]

Objective: To determine the 3D structure of this compound in DPC micelles.[9]

Materials:

-

Isotopically labeled (e.g., ¹⁵N) or unlabeled this compound

-

Perdeuterated dodecylphosphocholine (DPC)

-

Buffer solution (e.g., H₂O/D₂O mixture)

-

NMR Spectrometer with a cryoprobe

Protocol:

-

Sample Preparation: Dissolve this compound in a buffer containing perdeuterated DPC micelles. The concentration of the peptide is typically in the millimolar range.

-

NMR Data Acquisition:

-

Acquire a series of two-dimensional NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), at a constant temperature.

-

These experiments provide through-bond and through-space correlations between protons, respectively.

-

-

Resonance Assignment: Use the TOCSY and other spectra to assign the ¹H chemical shifts to specific amino acid residues in the peptide sequence.

-

Structural Restraints:

-

Identify cross-peaks in the NOESY spectrum, which correspond to protons that are close in space (< 5 Å). These provide distance restraints.

-

Measure scalar couplings to obtain dihedral angle restraints.

-

-

Structure Calculation: Use the experimental restraints in a simulated annealing protocol to calculate a family of 3D structures that are consistent with the NMR data.

-

Structure Validation: The quality of the calculated structures is assessed using various validation tools to check for consistency with the experimental data and standard protein geometries.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of this compound against a specific bacterial strain.

Objective: To determine the MIC of this compound against E. coli.[1]

Materials:

-

This compound

-

E. coli culture

-

Luria-Bertani (LB) broth

-

96-well microtiter plate

-

Incubator

Protocol:

-

Bacterial Culture Preparation: Inoculate E. coli in LB broth and grow to the mid-logarithmic phase. Dilute the culture to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Peptide Dilution: Prepare a series of two-fold dilutions of this compound in LB broth in the wells of a 96-well plate.

-

Inoculation: Add the diluted bacterial culture to each well containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Conclusion

This compound serves as a paradigm for understanding the structure-function relationship of α-helical antimicrobial peptides. Its simple yet elegant design, featuring an amphipathic α-helix, allows for potent and broad-spectrum antimicrobial activity through membrane disruption. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate this compound and to design novel peptide-based therapeutics. The continued study of this compound and its analogs holds significant promise for addressing the growing challenge of antibiotic resistance.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. Formation of β-Strand Oligomers of Antimicrobial Peptide this compound Contributes to Disruption of Phospholipid Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound peptide, Xenopus | C114H180N30O29S | CID 16130189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure and orientation of the antibiotic peptide magainin in membranes by solid-state nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A two-dimensional NMR study of the antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2mag - NMR STRUCTURE OF this compound IN DPC MICELLES, 10 STRUCTURES - Summary - Protein Data Bank Japan [pdbj.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound in Action: Distinct Modes of Membrane Permeabilization in Living Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The antimicrobial peptide Magainin-2 interacts with BamA impairing folding of E. coli membrane proteins [frontiersin.org]

- 13. air.unimi.it [air.unimi.it]

- 14. Studying the Interaction of this compound and Cecropin A with E. coli Bacterial Cells Using Circular Dichroism | Springer Nature Experiments [experiments.springernature.com]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Core Mechanism of Action of Magainin 2 Against Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the antibacterial activity of Magainin 2, an antimicrobial peptide (AMP) with significant therapeutic potential. The document details its interaction with bacterial membranes, the formation of pores, and its potential intracellular targets. Quantitative data on its efficacy, detailed experimental protocols, and visual representations of key processes are included to facilitate a deeper understanding for research and development purposes.

Introduction to this compound

This compound is a 23-amino-acid cationic peptide originally isolated from the skin of the African clawed frog, Xenopus laevis[1][2]. It exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, as well as some fungi and protozoa[3]. Its amphipathic α-helical structure is crucial for its antimicrobial function, allowing it to selectively interact with and disrupt microbial cell membranes[2][4][5]. This selectivity is attributed to the high content of anionic phospholipids in bacterial membranes compared to the zwitterionic nature of mammalian cell membranes[2][3].

Primary Mechanism: Membrane Permeabilization

The principal mechanism of this compound's bactericidal action is the permeabilization of the bacterial cell membrane, leading to the dissipation of essential ion gradients, leakage of cellular contents, and ultimately, cell death[3][6]. This process is primarily driven by electrostatic interactions between the positively charged amino acid residues of this compound and the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria[6].

Two predominant models describe the membrane disruption process: the toroidal pore model and the carpet model.

The Toroidal Pore Model

The most widely accepted mechanism for this compound is the formation of "toroidal" or "wormhole" pores[1][2][6]. In this model, this compound peptides initially bind to the surface of the bacterial membrane. As the peptide concentration on the membrane surface increases, they insert into the lipid bilayer, inducing a high degree of membrane curvature. This forces the lipid monolayers to bend continuously from the outer leaflet to the inner leaflet, creating a water-filled channel lined by both the peptides and the polar head groups of the lipids[1][6]. This structure allows for the passage of ions and small molecules across the membrane. Studies have estimated the diameter of these pores to be approximately 2.8 nm[1].

The Carpet Model

An alternative mechanism, the "carpet model," is proposed to occur at higher peptide concentrations or in membranes with specific lipid compositions[1]. In this model, this compound peptides accumulate on the surface of the bacterial membrane, forming a "carpet-like" layer. This extensive coverage disrupts the membrane's integrity in a detergent-like manner, leading to the formation of transient holes and, eventually, the complete disintegration of the membrane into micelles[1].

Translocation and Intracellular Targeting

Beyond membrane disruption, evidence suggests that this compound can translocate across the bacterial membrane and interact with intracellular components[1][6]. This translocation may occur through the formed pores or via another mechanism. Once inside the cytoplasm, this compound has been shown to interact with the BamA protein, a key component of the β-barrel assembly machinery (BAM) complex in Gram-negative bacteria[6][7][8][9].

The BAM complex is essential for the folding and insertion of β-barrel proteins into the outer membrane. By binding to BamA, this compound is thought to impair the proper folding of these outer membrane proteins, leading to a gradual decrease in their production and further compromising the integrity of the bacterial cell envelope[7][8][9].

Quantitative Data on Antibacterial Activity

The efficacy of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism.

| Bacterial Species | Strain | MIC (µM) | Reference |

| Acinetobacter baumannii | KCTC 2508 | 4 | [4][10] |

| Acinetobacter baumannii | Drug-resistant strains | 2 | [4][10] |

| Escherichia coli | DH5α | >125 | [11] |

| Escherichia coli | - | 20 | [2] |

| Staphylococcus aureus | - | >125 | [11] |

| Pseudomonas aeruginosa | - | >125 | [11] |

| Mycoplasma pneumoniae | FH | 8-30 | [12] |

Experimental Protocols

Calcein Leakage Assay

This assay measures the ability of this compound to permeabilize lipid vesicles by monitoring the release of the fluorescent dye calcein.

Methodology:

-

Preparation of Calcein-Entrapped Liposomes:

-

Prepare a lipid film by dissolving lipids (e.g., a mixture of bacterial membrane-mimicking lipids like POPE/POPG) in chloroform, followed by evaporation under a vacuum[13].

-

Hydrate the lipid film with a solution of self-quenching concentration of calcein (e.g., 50-80 mM) in a suitable buffer (e.g., HEPES or Tris)[13][14][15].

-

Subject the liposome suspension to several freeze-thaw cycles and then extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm) to obtain large unilamellar vesicles (LUVs) of a uniform size[13].

-

Remove unencapsulated calcein by size-exclusion chromatography (e.g., using a Sephadex G-50 column)[16].

-

-

Leakage Measurement:

-

Dilute the calcein-loaded liposomes in a buffer to a final lipid concentration suitable for fluorescence measurements.

-

Add this compound at various concentrations to the liposome suspension.

-

Monitor the increase in calcein fluorescence over time using a spectrofluorometer (excitation ~490 nm, emission ~520 nm)[15]. The dequenching of calcein upon its release from the vesicles results in an increased fluorescence signal.

-

Determine 100% leakage by adding a detergent (e.g., Triton X-100) to completely lyse the liposomes[15][17].

-

Calculate the percentage of leakage as: % Leakage = [(F - F₀) / (F_t - F₀)] * 100 where F is the fluorescence at a given time, F₀ is the initial fluorescence, and F_t is the fluorescence after adding Triton X-100.

-

Outer Membrane Permeabilization Assay (NPN Uptake)

This assay utilizes the hydrophobic fluorescent probe N-phenyl-1-naphthylamine (NPN) to assess the disruption of the outer membrane of Gram-negative bacteria.

Methodology:

-

Bacterial Culture Preparation:

-

Grow the bacterial strain of interest to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 5 mM HEPES, pH 7.2).

-

Resuspend the bacterial pellet in the same buffer to a specific optical density (e.g., OD₆₀₀ = 0.5).

-

-

NPN Uptake Measurement:

-

Add NPN to the bacterial suspension to a final concentration of 10 µM.

-

Add this compound at various concentrations.

-

Immediately measure the increase in fluorescence using a spectrofluorometer (excitation ~350 nm, emission ~420 nm). NPN exhibits weak fluorescence in aqueous environments but becomes highly fluorescent upon partitioning into the hydrophobic interior of a damaged membrane.

-

Cytoplasmic Membrane Depolarization Assay (DiSC₃(5) Assay)

This assay employs the membrane potential-sensitive dye DiSC₃(5) to measure the depolarization of the cytoplasmic membrane.

Methodology:

-

Bacterial Culture and Staining:

-

Grow bacteria to the mid-logarithmic phase, harvest, and wash as described for the NPN assay.

-

Resuspend the cells in a buffer containing a low concentration of DiSC₃(5) (e.g., 0.4 µM) and incubate until the fluorescence signal stabilizes. The dye will be taken up by energized cells and its fluorescence will be quenched.

-

-

Depolarization Measurement:

-

Add this compound at various concentrations to the stained bacterial suspension.

-

Monitor the increase in fluorescence over time (excitation ~622 nm, emission ~670 nm). Depolarization of the cytoplasmic membrane leads to the release of the dye and a subsequent increase in fluorescence.

-

Conclusion

This compound exerts its potent antibacterial activity primarily through the disruption of the bacterial cell membrane, with the toroidal pore model being the most favored mechanism. Its ability to translocate into the cytoplasm and interact with essential intracellular machinery, such as the BamA protein, highlights a multifaceted mode of action. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of this compound and the development of novel antimicrobial agents.

References

- 1. This compound in Action: Distinct Modes of Membrane Permeabilization in Living Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Interaction between this compound and Model Membranes in Situ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound - Proteopedia, life in 3D [proteopedia.org]

- 6. Frontiers | The antimicrobial peptide Magainin-2 interacts with BamA impairing folding of E. coli membrane proteins [frontiersin.org]

- 7. The antimicrobial peptide Magainin-2 interacts with BamA impairing folding of E. coli membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The antimicrobial peptide Magainin-2 interacts with BamA impairing folding of E. coli membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interactions between this compound and Salmonella typhimurium outer membranes: effect of lipopolysaccharide structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of Antimicrobial Stapled Peptides Based on this compound Sequence [mdpi.com]

- 12. The effects of this compound-derived and rationally designed antimicrobial peptides on Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Encapsulation and release of calcein from herceptin-conjugated eLiposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. 4.9. Calcein Leakage Assay [bio-protocol.org]

- 16. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2.3. Calcein Leakage Assay [bio-protocol.org]

The Biological Properties of Magainin 2: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Promising Antimicrobial Peptide

Introduction

Magainin 2 is a 23-amino acid cationic antimicrobial peptide (AMP) originally isolated from the skin of the African clawed frog, Xenopus laevis. As a key component of the frog's innate immune system, this compound exhibits a broad spectrum of activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the disruption of microbial cell membranes, a process that is rapid and less likely to induce resistance compared to conventional antibiotics. This technical guide provides a comprehensive overview of the biological properties of this compound, with a focus on its mechanism of action, antimicrobial spectrum, structure-activity relationships, and relevant experimental protocols.

Core Biological Properties

This compound's potent antimicrobial activity is intrinsically linked to its physicochemical properties. It is a cationic peptide, a characteristic that facilitates its initial interaction with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Furthermore, its amphipathic α-helical structure is crucial for its membrane-disrupting function.

Mechanism of Action

The primary mode of action of this compound is the permeabilization of the bacterial cell membrane. Two main models have been proposed to explain this process: the "toroidal pore" model and the "carpet-like" mechanism.

-

Toroidal Pore Model: In this model, this compound peptides initially bind to the surface of the bacterial membrane. Upon reaching a threshold concentration, the peptides insert into the lipid bilayer, inducing a positive curvature in the membrane. This leads to the formation of a transient, water-filled pore where the peptide molecules are associated with the head groups of the lipid molecules. This pore structure allows for the leakage of ions and essential metabolites, ultimately leading to cell death.

-

Carpet-like Mechanism: Alternatively, in the carpet-like model, this compound peptides accumulate on the surface of the bacterial membrane, forming a "carpet" that disrupts the integrity of the lipid bilayer in a detergent-like manner. This leads to the formation of micelles and the complete disintegration of the membrane.

The prevailing mechanism is thought to depend on factors such as the peptide concentration and the lipid composition of the target membrane.

Antimicrobial Spectrum

This compound demonstrates a broad range of antimicrobial activity. It is effective against various Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against several representative bacterial strains.

| Bacterial Strain | Type | MIC (µM) | MIC (µg/mL) |

| Escherichia coli | Gram-negative | 2 - 75 | 4.9 - 185 |

| Pseudomonas aeruginosa | Gram-negative | 8 - >500 | 19.7 - >1233 |

| Staphylococcus aureus | Gram-positive | 4 - 64 | 9.9 - 158 |

| Acinetobacter baumannii (drug-resistant) | Gram-negative | 2 | 4.9 |

| Acinetobacter baumannii (standard strain) | Gram-negative | 4 | 9.9 |

Note: MIC values can vary depending on the specific strain and the experimental conditions used.

Structure-Activity Relationship

The antimicrobial efficacy of this compound is highly dependent on its structural features. Key parameters that influence its activity include:

-

α-Helicity: A well-defined α-helical conformation is essential for the peptide's ability to interact with and insert into the lipid bilayer.

-

Amphipathicity: The segregation of hydrophobic and hydrophilic residues on opposite faces of the helical structure allows for the interaction with both the lipid core and the aqueous environment of the membrane.

-

Net Positive Charge: The cationic nature of this compound, conferred by its lysine and arginine residues, is crucial for the initial electrostatic attraction to the negatively charged bacterial membrane.

-

Hydrophobicity: The hydrophobic residues mediate the insertion and partitioning of the peptide into the nonpolar core of the cell membrane.

Modifications to these properties can significantly impact both the antimicrobial potency and the hemolytic activity of the peptide.

Hemolytic Activity

A critical aspect for the therapeutic potential of any antimicrobial peptide is its selectivity for microbial cells over host cells. This compound generally exhibits low hemolytic activity against human red blood cells, indicating a degree of selectivity for bacterial membranes.[1] This selectivity is attributed to the differences in lipid composition between bacterial and mammalian cell membranes. Bacterial membranes are rich in anionic phospholipids, which favor the binding of the cationic this compound, whereas mammalian cell membranes are primarily composed of zwitterionic phospholipids and cholesterol.

| Parameter | Value | Cell Type |

| Hemolytic Activity | No hemolysis observed at 64 µM[1] | Mouse Red Blood Cells |

| Cytotoxicity | Low cytotoxicity | HaCaT cells |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological properties of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.

Materials:

-

Sterile 96-well polypropylene microtiter plates

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Bacterial culture in logarithmic growth phase

-

This compound stock solution (e.g., in 0.01% acetic acid)

-

Sterile diluent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin)

-

Incubator (37°C)

-

Microplate reader (optional, for OD measurements)

Procedure:

-

Peptide Preparation: Prepare a serial two-fold dilution of the this compound stock solution in the sterile diluent directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Bacterial Inoculum Preparation: Dilute the logarithmic phase bacterial culture in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. This will bring the total volume in each well to 100 µL.

-

Controls:

-

Positive Control: A well containing only the bacterial inoculum in MHB (no peptide).

-

Negative Control: A well containing only MHB (no bacteria or peptide).

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Hemolysis Assay

This assay measures the ability of a compound to lyse red blood cells.

Materials:

-

Fresh human red blood cells (RBCs)

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound stock solution

-

Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis

-

Sterile microcentrifuge tubes or 96-well plates

-

Centrifuge

-

Spectrophotometer or microplate reader (to measure absorbance at 540 nm)

Procedure:

-

RBC Preparation:

-

Centrifuge the whole blood to pellet the RBCs.

-

Wash the RBC pellet three times with PBS, centrifuging and removing the supernatant after each wash.

-

Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in PBS in microcentrifuge tubes or a 96-well plate.

-

Add the 2% RBC suspension to each tube/well to achieve a final RBC concentration of 1%.

-

Negative Control: RBCs suspended in PBS only.

-

Positive Control: RBCs suspended in 1% Triton X-100.

-

-

Incubation: Incubate the samples at 37°C for 1 hour with gentle agitation.

-

Centrifugation: Centrifuge the samples to pellet the intact RBCs.

-

Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.

-

Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Membrane Permeabilization Assays

These assays utilize fluorescent probes to assess the disruption of the bacterial outer and cytoplasmic membranes.

The hydrophobic fluorescent probe N-phenyl-1-naphthylamine (NPN) fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. Its uptake into the outer membrane indicates an increase in permeability.

Materials:

-

Bacterial culture in logarithmic growth phase

-

HEPES buffer (5 mM, pH 7.2) containing 5 mM glucose

-

NPN stock solution (e.g., in acetone or ethanol)

-

This compound solution

-

Fluorometer or fluorescence plate reader (Excitation: 350 nm, Emission: 420 nm)

Procedure:

-

Cell Preparation: Wash the bacterial cells with HEPES buffer and resuspend them in the same buffer to an optical density at 600 nm (OD600) of 0.5.

-

Assay:

-

Add the bacterial suspension to the wells of a black 96-well plate.

-

Add NPN to a final concentration of 10 µM and incubate for a few minutes to establish a baseline fluorescence.

-

Add this compound at the desired concentration.

-

Immediately begin monitoring the increase in fluorescence over time.

-

The fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (diSC3-5) is a membrane potential-sensitive dye. It accumulates in polarized membranes, leading to self-quenching of its fluorescence. Depolarization of the cytoplasmic membrane causes the release of the dye and a subsequent increase in fluorescence.

Materials:

-

Bacterial culture in logarithmic growth phase

-

HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose and 100 mM KCl

-

diSC3-5 stock solution (e.g., in ethanol)

-

This compound solution

-

Fluorometer or fluorescence plate reader (Excitation: ~622 nm, Emission: ~670 nm)

Procedure:

-

Cell Preparation: Wash the bacterial cells with HEPES buffer containing glucose and resuspend them in the same buffer with the addition of 100 mM KCl to an OD600 of 0.05.

-

Dye Loading: Add diSC3-5 to a final concentration of 0.4 µM and incubate until the fluorescence signal stabilizes (quenches).

-

Depolarization Measurement:

-

Add this compound at the desired concentration.

-

Immediately monitor the increase in fluorescence, which indicates membrane depolarization.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action of this compound and a general experimental workflow for its characterization.

Conclusion

This compound remains a highly promising candidate for the development of novel antimicrobial therapeutics. Its broad spectrum of activity, coupled with a mechanism of action that is less prone to the development of resistance, makes it an attractive alternative to conventional antibiotics. Furthermore, its relatively low hemolytic activity suggests a favorable therapeutic window. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Continued research into its structure-activity relationships and mechanisms of action will be crucial for the design of even more potent and selective antimicrobial agents.

References

Magainin 2 Pore Formation in Bacterial Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms by which the antimicrobial peptide Magainin 2 disrupts bacterial membranes through pore formation. We will delve into the primary models of action, present key quantitative data, detail common experimental protocols, and visualize the proposed molecular interactions.

Introduction

This compound, an antimicrobial peptide isolated from the skin of the African clawed frog, Xenopus laevis, has garnered significant attention for its potent activity against a broad spectrum of bacteria and its relatively low toxicity to mammalian cells.[1][2][3] Its primary mode of action involves the permeabilization of the bacterial cell membrane, leading to the dissipation of essential ion gradients and ultimately cell death.[2][3][4] Understanding the precise mechanisms of this compound-induced pore formation is crucial for the rational design of new and more effective antimicrobial agents. This guide will focus on the predominant models describing this interaction: the toroidal pore and the carpet model.

Core Pore Formation Models

The interaction of this compound with bacterial membranes is a dynamic process that is concentration-dependent and influenced by the lipid composition of the target membrane.[3][5] Two primary models have been proposed to explain how this compound disrupts these membranes: the toroidal pore model and the carpet model. A third model, the barrel-stave model, is often discussed in the context of other antimicrobial peptides and serves as a useful comparison.[6]

The Toroidal Pore Model

The most widely accepted model for this compound's action at lower peptide concentrations is the toroidal pore, or "wormhole," model.[1][3][7][8] In this model, this compound peptides initially bind to the surface of the bacterial membrane, an interaction favored by the electrostatic attraction between the cationic peptide and the anionic phospholipids prevalent in bacterial membranes.[4] Upon reaching a critical concentration, the peptides insert into the membrane, inducing a significant local curvature.[8] This forces the lipid monolayers to bend back on themselves, creating a continuous pore where the head groups of the lipids line the pore alongside the inserted peptides.[7] This arrangement allows for the passage of water, ions, and other small molecules, leading to the disruption of cellular homeostasis.[1]

References

- 1. This compound in Action: Distinct Modes of Membrane Permeabilization in Living Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and orientation of the antibiotic peptide magainin in membranes by solid-state nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Interaction between this compound and Model Membranes in Situ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Qualitative and Quantitative Changes to Escherichia coli during Treatment with this compound Observed in Native Conditions by Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | The antimicrobial peptide Magainin-2 interacts with BamA impairing folding of E. coli membrane proteins [frontiersin.org]

The Architectural Nuances of a Potent Antimicrobial: A Technical Guide to the Structure-Activity Relationship of Magainin 2 and its Analogs

For Immediate Release

This whitepaper provides an in-depth technical analysis of the structure-activity relationship (SAR) of Magainin 2, a potent antimicrobial peptide (AMP), and its synthetic analogs. Addressed to researchers, scientists, and drug development professionals, this document collates quantitative data, details experimental methodologies, and visualizes key mechanisms to facilitate the rational design of novel anti-infective agents.

Introduction: The Promise of this compound

Discovered in the skin of the African clawed frog, Xenopus laevis, this compound is a 23-amino acid peptide with broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, fungi, and protozoa.[1][2][3][4][5] Its primary mechanism of action involves the permeabilization of microbial cell membranes, leading to cell death.[3][6] This direct, physical disruption of the membrane is a key advantage, as it is less likely to induce microbial resistance compared to conventional antibiotics that target specific metabolic pathways. The therapeutic potential of this compound is, however, limited by its moderate activity and potential for hemolytic effects at higher concentrations. This has driven extensive research into the synthesis and evaluation of this compound analogs with improved antimicrobial potency and enhanced selectivity for microbial over mammalian cells.

This guide will dissect the critical structural features of this compound that govern its biological activity, providing a comprehensive overview of the SAR data and the experimental protocols used to derive them.

Core Structure and Physicochemical Properties of this compound

The native sequence of this compound is GIGKFLHSAKKFGKAFVGEIMNS.[2] Key to its function is its ability to adopt an amphipathic α-helical conformation upon interaction with biological membranes.[1][7][8] This structure positions cationic and hydrophobic amino acid residues on opposite faces of the helix, facilitating its interaction with and insertion into the lipid bilayer.

Several physicochemical parameters are crucial determinants of this compound's activity:

-

Cationicity: The net positive charge, primarily conferred by lysine residues, is critical for the initial electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1][9]

-

Hydrophobicity: The presence of hydrophobic residues facilitates the partitioning of the peptide into the nonpolar core of the lipid bilayer.[1][10]

-

Amphipathicity: The spatial separation of cationic and hydrophobic residues is essential for its membrane-disruptive activity. This is often quantified by the hydrophobic moment.[1]

-

α-Helicity: The degree of helical structure formation in a membrane environment correlates with antimicrobial potency.[1][8]

Structure-Activity Relationship: Insights from this compound Analogs

Systematic modifications of the this compound sequence have yielded a wealth of information on the contribution of each structural parameter to its biological activity.

Impact of Amino Acid Substitutions

The substitution of specific amino acids has been a primary strategy to modulate the activity of this compound.

-

Enhancing Cationicity: Increasing the net positive charge by substituting neutral or acidic residues with lysine or arginine generally enhances antimicrobial activity.[1]

-

Modulating Hydrophobicity: Increasing hydrophobicity, for instance by substituting serine with more hydrophobic residues like alanine, valine, or phenylalanine, can lead to increased antimicrobial and, often, hemolytic activity.[1][10][11] A careful balance is therefore required to optimize antimicrobial potency while minimizing toxicity to host cells.

-

Improving Helicity: Replacing glycine residues, which can disrupt helical structures, with alanine has been shown to improve helicity and antibacterial activity.[1]

Role of Peptide Length

Studies on truncated and extended analogs of this compound have demonstrated that a minimum length of approximately 12 amino acid residues is required for antimicrobial activity.[1] The full 23-residue length is generally optimal for potent activity.

Dimerization and Hybridization

The creation of dimeric forms of this compound, sometimes linked by a disulfide bridge, has been shown to enhance membrane permeabilization and antimicrobial activity.[12] Furthermore, hybrid peptides combining sequences from this compound and other AMPs, such as Cecropin A, have been designed to leverage the strengths of both parent molecules, resulting in analogs with potent antimicrobial activity and low hemolytic effects.[10][11]

Quantitative Analysis of this compound and Analog Activity

The following tables summarize the quantitative data on the antimicrobial and hemolytic activities of this compound and selected analogs. The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial activity, representing the lowest concentration of a peptide that inhibits the visible growth of a microorganism. Hemolytic activity is often expressed as the concentration of peptide causing 50% hemolysis of red blood cells (HC50).

| Peptide/Analog | Sequence | Target Organism | MIC (µM) | HC50 (µM) | Reference |

| This compound | GIGKFLHSAKKFGKAFVGEIMNS | E. coli | 8-64 | >100 | [1],[13] |

| S. aureus | 8-32 | [13] | |||

| Magainin A | GIGKFLHSAGKFGKAFVGEIMKS | E. coli | 1.6 | >100 | [14] |

| [F5W]-Magainin 2 | GIGKWLHSAKKFGKAFVGEIMNS | B. megaterium | ~10 | >100 | [6] |

| CA(1-8)-MA(1-12) | KWKLFKKIGIGKFLHSAKKFGK | E. coli | 1.6 | 100 | [11] |

| [S16L]-CA(1-8)-MA(1-12) | KWKLFKKIGIGKFLHSAKKFGK | E. coli | 0.8 | 100 | [11] |

| Stapled Peptide 2 | Ac-GIAKFLAKAKKFGKAFV-NH2 (i, i+4 staple) | S. aureus | 4 | >500 | [13] |

| E. coli | 8 | >500 | [13] |

Note: MIC and HC50 values can vary depending on the specific strains and experimental conditions used.

Mechanism of Action: A Multi-Step Process

The antimicrobial action of this compound is a complex process involving several key steps, from initial membrane binding to eventual cell lysis.

Membrane Binding and Insertion

The initial interaction is driven by electrostatic forces between the cationic peptide and the anionic components of the microbial membrane.[7][9] This is followed by the insertion of the hydrophobic face of the amphipathic helix into the lipid bilayer.

Pore Formation: The Toroidal Pore Model

The most widely accepted model for this compound's membrane permeabilization is the "toroidal pore" model.[15] In this model, the peptides aggregate and induce the lipid monolayers to bend continuously from the outer to the inner leaflet, forming a water-filled pore lined by both the peptides and the lipid head groups.[6] This pore formation leads to the leakage of ions and essential metabolites, ultimately causing cell death. The diameter of these pores is estimated to be in the range of 2-3 nm.[6]

Caption: Workflow of this compound's toroidal pore formation mechanism.

Intracellular Targeting

Recent evidence suggests that the mechanism of action of this compound may not be limited to membrane disruption. Some studies indicate that this compound can translocate across the bacterial membrane and interact with intracellular targets. For instance, this compound has been shown to interact with BamA, a key component of the BAM complex responsible for the assembly of outer membrane proteins in Gram-negative bacteria, thereby impairing protein folding.[15]

References

- 1. banglajol.info [banglajol.info]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antibacterial and Antibiofilm Activity and Mode of Action of this compound against Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity of synthetic magainin peptides and several analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound in Action: Distinct Modes of Membrane Permeabilization in Living Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Interaction between this compound and Model Membranes in Situ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Structure-antiviral activity relationships of cecropin A-magainin 2 hybrid peptide and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cecropin A - this compound hybrid peptides having potent antimicrobial activity with low hemolytic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Revealing the Mechanisms of Synergistic Action of Two Magainin Antimicrobial Peptides [frontiersin.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. This compound amide and analogues. Antimicrobial activity, membrane depolarization and susceptibility to proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | The antimicrobial peptide Magainin-2 interacts with BamA impairing folding of E. coli membrane proteins [frontiersin.org]

Magainin 2: A Technical Guide to its Spectrum of Activity and Mechanism of Action Against Gram-Positive and Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antimicrobial peptide Magainin 2, focusing on its spectrum of activity against both Gram-positive and Gram-negative bacteria. It details the quantitative measures of its efficacy, the experimental protocols used to determine its activity, and the molecular mechanisms by which it exerts its bactericidal effects.

Executive Summary

This compound, an antimicrobial peptide originally isolated from the skin of the African clawed frog, Xenopus laevis, has demonstrated a broad spectrum of activity against a wide range of both Gram-positive and Gram-negative bacteria.[1][2][3] Its primary mechanism of action involves the permeabilization of the bacterial cell membrane, leading to cell death.[2][4] This guide synthesizes key data on its antimicrobial efficacy, presents detailed experimental methodologies for its evaluation, and illustrates its mechanism of action through signaling pathway diagrams.

Spectrum of Activity: Quantitative Data

The antimicrobial potency of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound against a selection of Gram-positive and Gram-negative bacteria as reported in the scientific literature.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µM) | MIC (µg/mL) | Reference |

| Staphylococcus aureus | - | - | - | [5] |

| Bacillus megaterium | - | 2.5 | - | [6] |

Note: Specific MIC values for S. aureus were not provided in the readily available search results but its susceptibility is mentioned.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound Against Gram-Negative Bacteria

| Bacterial Species | Strain | MIC (µM) | MIC (µg/mL) | Reference |

| Escherichia coli | DH5α | - | - | [5] |

| Escherichia coli | K12 MG1655 | - | <128 | [7] |

| Pseudomonas aeruginosa | - | - | - | [5] |

| Acinetobacter baumannii | KCTC 2508 | 4 | - | [8] |

| Acinetobacter baumannii | 907233 (drug-resistant) | 2 | - | [8] |

Note: While activity against E. coli and P. aeruginosa is cited, specific MIC values from the initial search were not consistently available.

Mechanism of Action

This compound's bactericidal activity is primarily attributed to its ability to disrupt the integrity of the bacterial cell membrane. This process is initiated by the electrostatic interaction between the cationic peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1][9]

Following initial binding, this compound peptides are proposed to induce membrane permeabilization through one of two primary models:

-

Toroidal Pore Model: In this model, the peptides insert into the membrane and induce a high degree of curvature, causing the lipid monolayers to bend continuously from the outer to the inner leaflet, forming a water-filled pore. The pore is lined by both the peptides and the lipid head groups.[6][9] Studies suggest that this compound can form toroidal pores with a diameter of approximately 2-3 nm.[6]

-

Carpet-like Mechanism: In this model, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. Once a critical concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane. This mechanism is thought to be more prevalent when certain lipids, like phosphatidylserine or phosphatidylethanolamine, are present.[6]

Recent research also suggests that this compound may have intracellular targets after membrane translocation, potentially interfering with essential cellular processes.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antimicrobial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using a broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.[7][10]

Materials:

-

Sterile 96-well polypropylene microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial culture in logarithmic growth phase

-

This compound peptide stock solution

-

Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution

-

Incubator

Procedure:

-

Prepare serial dilutions of this compound in 0.01% acetic acid with 0.2% BSA.

-

In a 96-well plate, add a standardized inoculum of the test bacterium to each well containing MHB. The final bacterial concentration should be approximately 5 x 10^5 CFU/mL.

-

Add the serially diluted this compound to the wells. Include a positive control (bacteria without peptide) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is visually determined as the lowest concentration of the peptide that completely inhibits the growth of the microorganism.

Outer Membrane Permeabilization Assay (NPN Uptake)

This assay assesses the ability of this compound to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN). NPN fluoresces weakly in an aqueous environment but strongly in the hydrophobic interior of a membrane.

Materials:

-

Bacterial cells washed and resuspended in a suitable buffer (e.g., HEPES)

-

NPN solution

-

This compound solution

-

Fluorometer

Procedure:

-

Add the bacterial suspension to a cuvette.

-

Add NPN to the suspension and allow it to equilibrate.

-

Measure the baseline fluorescence.

-

Add this compound to the cuvette and immediately begin recording the fluorescence intensity over time.

-

An increase in fluorescence indicates the uptake of NPN into the damaged outer membrane.

Inner Membrane Depolarization Assay (DiSC₃-5)

This assay measures the disruption of the cytoplasmic membrane potential using the potentiometric dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃-5). This dye accumulates on hyperpolarized membranes, and its fluorescence is quenched. Depolarization of the membrane leads to the release of the dye and an increase in fluorescence.

Materials:

-

Bacterial cells washed and resuspended in buffer containing KCl

-

DiSC₃-5 solution

-

This compound solution

-

Fluorometer

Procedure:

-

Incubate the bacterial suspension with DiSC₃-5 in the dark to allow for dye uptake and fluorescence quenching.

-

Measure the stable, quenched baseline fluorescence.

-

Add this compound to the suspension and monitor the increase in fluorescence over time.

-

An increase in fluorescence indicates depolarization of the inner membrane.

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes related to the study of this compound.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Caption: Proposed mechanisms of action for this compound against Gram-negative bacteria.

References

- 1. Antibacterial and Antibiofilm Activity and Mode of Action of this compound against Drug-Resistant Acinetobacter baumannii [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antibacterial and Antibiofilm Activity and Mode of Action of this compound against Drug-Resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interactions of an antimicrobial peptide, this compound, with outer and inner membranes of Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of Antimicrobial Stapled Peptides Based on this compound Sequence | MDPI [mdpi.com]

- 6. This compound in Action: Distinct Modes of Membrane Permeabilization in Living Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational antimicrobial peptide design and evaluation against multidrug-resistant clinical isolates of bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial and Antibiofilm Activity and Mode of Action of this compound against Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The antimicrobial peptide Magainin-2 interacts with BamA impairing folding of E. coli membrane proteins [frontiersin.org]

- 10. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Magainin 2 in the Innate Immune System of Frogs: A Technical Guide

Introduction

Discovered in the skin of the African clawed frog, Xenopus laevis, Magainin 2 is a 23-amino acid cationic antimicrobial peptide that plays a crucial role in the frog's innate immune system.[1][2][3][4][5] As a first line of defense, this compound provides broad-spectrum protection against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and protozoa.[1][6] Its potent antimicrobial activity, coupled with a low propensity for inducing microbial resistance and minimal toxicity to mammalian cells at effective concentrations, has made it a subject of intense research for its therapeutic potential.[4][6][7] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

Mechanism of Action

The primary mechanism of action of this compound involves the disruption of microbial cell membranes.[8] This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[2][9] Upon accumulation on the membrane surface, this compound peptides undergo a conformational change, adopting an amphipathic α-helical structure.[10][11] This structure facilitates the insertion of the peptide into the lipid bilayer.

The current consensus model for this compound's membrane disruption is the "toroidal pore" model.[7][8][9] In this model, the inserted peptides, along with the head groups of the lipid molecules, bend inward to form a water-filled pore. This pore formation leads to the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death.[8] The diameter of these pores is estimated to be in the range of 2.0 to 8.0 nm.[7][9]

Recent studies also suggest that this compound may have intracellular targets. After crossing the cell membrane, it has been shown to interact with intracellular components, such as the BamA protein in E. coli, which is involved in the assembly of outer membrane proteins.[8]

Data Presentation

Antimicrobial Activity of this compound

The antimicrobial efficacy of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

| Microorganism | Strain | MIC (µM) | MIC (µg/mL) | Reference |

| Acinetobacter baumannii | KCTC 2508 | 4 | - | [4] |

| Acinetobacter baumannii | Drug-resistant strain | 2 | - | [4] |

| Escherichia coli | - | - | 50 (for bactericidal effect) | [1] |

Anticancer Activity of this compound

This compound has also demonstrated selective cytotoxicity against various cancer cell lines, with its efficacy measured by the half-maximal inhibitory concentration (IC50).

| Cell Line | Cancer Type | IC50 (µM) | IC50 (µg/mL) | Reference |

| A549 | Lung Carcinoma | - | 110 | [12] |

| Bladder Cancer Cell Lines (average) | Bladder Cancer | 198.1 (WST-1 assay) | - | [13] |

| Bladder Cancer Cell Lines (average) | Bladder Cancer | 75.2 (BrdU assay) | - | [13] |

| MDA-MB-231 | Breast Adenocarcinoma | >30 | >80 (cytotoxic effect) | [14] |

| M14K | Human Mesothelioma | >30 | >80 (cytotoxic effect) | [14] |

| Various Cancer Cell Lines | - | >100 | - | [15] |

| Cancer Cells (with Bombesin conjugate) | - | 10-15 | - | [16] |

Experimental Protocols

Peptide Synthesis (Fmoc-based Solid-Phase)

Objective: To chemically synthesize the this compound peptide.

Methodology:

-

Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). Add this activated amino acid to the deprotected resin to form a peptide bond.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the this compound sequence (GIGKFLHSAKKFGKAFVGEIMNS).

-

Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS).

-

Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.[17]

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific microorganism.

Methodology:

-

Bacterial Culture: Grow the target bacterial strain in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

-

Peptide Dilution: Prepare a series of twofold dilutions of the this compound peptide in the broth medium in a 96-well microtiter plate.

-

Inoculation: Adjust the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add it to each well of the microtiter plate containing the peptide dilutions.

-

Controls: Include a positive control (bacteria with no peptide) and a negative control (broth medium only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.[18]

Hemolysis Assay

Objective: To assess the lytic activity of this compound against red blood cells (a measure of its cytotoxicity to mammalian cells).

Methodology:

-

Red Blood Cell Preparation: Obtain fresh red blood cells (RBCs) and wash them several times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. Resuspend the RBCs in PBS to a final concentration of, for example, 2% (v/v).

-

Peptide Incubation: In a 96-well plate, mix the RBC suspension with various concentrations of the this compound peptide.

-

Controls: Use PBS as a negative control (0% hemolysis) and a lytic agent like Triton X-100 as a positive control (100% hemolysis).

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour).

-

Centrifugation: Centrifuge the plate to pellet the intact RBCs.

-

Absorbance Measurement: Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 414 nm or 540 nm).

-

Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive and negative controls.[18]

Cytotoxicity Assay (CCK-8)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Methodology:

-

Cell Seeding: Seed the target cancer cells in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

-

Peptide Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound.

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-